3-[(furan-2-yl)methanesulfonyl]-N-(thiophen-2-yl)azetidine-1-carboxamide
Description
3-[(Furan-2-yl)methanesulfonyl]-N-(thiophen-2-yl)azetidine-1-carboxamide is a heterocyclic compound featuring a four-membered azetidine ring substituted with a carboxamide group at the 1-position. The azetidine nitrogen is further modified with a methanesulfonyl group linked to a furan-2-yl moiety, while the carboxamide nitrogen is bonded to a thiophen-2-yl substituent. This structure combines sulfur-containing heterocycles (thiophene, sulfonamide) and oxygen-rich aromatic systems (furan), which are commonly associated with diverse biological activities, including antiproliferative, antimicrobial, and neuropharmacological effects .
Properties
IUPAC Name |
3-(furan-2-ylmethylsulfonyl)-N-thiophen-2-ylazetidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4S2/c16-13(14-12-4-2-6-20-12)15-7-11(8-15)21(17,18)9-10-3-1-5-19-10/h1-6,11H,7-9H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYOJRVNJNLYPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)NC2=CC=CS2)S(=O)(=O)CC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(furan-2-yl)methanesulfonyl]-N-(thiophen-2-yl)azetidine-1-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethanesulfonyl chloride, which is then reacted with azetidine-1-carboxamide in the presence of a base to form the desired product. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran and catalysts such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the laboratory-scale synthesis to increase yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-[(furan-2-yl)methanesulfonyl]-N-(thiophen-2-yl)azetidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The azetidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Furanones and sulfoxides.
Reduction: Sulfides and secondary amines.
Substitution: Various substituted azetidines.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
Antibacterial Activity
Studies have shown that derivatives of azetidine compounds exhibit strong antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds structurally similar to 3-[(furan-2-yl)methanesulfonyl]-N-(thiophen-2-yl)azetidine have demonstrated significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli .
Antioxidant Activity
The antioxidant properties of this compound can be attributed to the presence of furan and thiophene rings, which are known to scavenge free radicals effectively. The antioxidant capacity has been evaluated using methods like the ABTS assay, showing promising results .
Antitumor Activity
Some studies suggest that compounds with similar structures have potential antitumor effects due to their ability to inhibit specific enzymes involved in tumor growth. The mechanism may involve the modulation of cell signaling pathways related to apoptosis and proliferation .
Case Studies
Several case studies highlight the applications of this compound:
- Antibacterial Studies : A study evaluated various thiophene derivatives against a panel of bacteria, finding that certain derivatives exhibited higher antibacterial activity compared to traditional antibiotics like ampicillin .
- Antioxidant Studies : Research demonstrated that the antioxidant activity of thiophene derivatives was significantly higher than that of ascorbic acid in certain assays, indicating their potential use in formulations aimed at oxidative stress reduction .
- Antitumor Potential : In vitro studies have indicated that azetidine derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumorigenesis .
Mechanism of Action
The mechanism of action of 3-[(furan-2-yl)methanesulfonyl]-N-(thiophen-2-yl)azetidine-1-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of signal transduction pathways that are crucial for cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues with Thiophene and Sulfonamide Moieties
Several thiophene-sulfonamide hybrids exhibit notable biological activity. For example:
- (Z)-4-(3-oxo-3-(thiophen-2-yl)prop-1-enylamino)-N-(thiazol-2-yl)benzenesulfonamide (26) and related derivatives (27–29) demonstrated potent antiproliferative activity against human breast cancer (MCF-7), with IC50 values ranging from 9.39 to 10.25 µM, outperforming doxorubicin (IC50 ~30 µM) . These compounds share a thiophene-linked sulfonamide scaffold but differ from the target compound in their core ring systems (benzene vs. azetidine) and substituents (enamino ketone vs. methanesulfonyl).
Azetidine-Based Carboxamides
Furan-Thiophene Hybrids
- (E)-3-Furan-2-yl-N-p-tolyl-acrylamide (PAM-2) and its derivative DM489 (a furan-indoline hybrid) showed efficacy in reducing neuropathic pain in murine models. These compounds highlight the pharmacological relevance of furan-thiophene/aromatic hybrids, though they lack the sulfonamide and azetidine motifs present in the target compound .
- 2-(Furan-3-yl)-3-(furan-2-ylcarbonyl)-N-(pyridin-4-ylmethyl)-1,3-thiazolidine-4-carboxamide incorporates both furan and thiophene-like (thiazolidine) rings but differs in its bicyclic core and pyridine substitution .
Sulfonamide-Containing Anticancer Agents
Metsulfuron methyl ester and related triazine-sulfonamide herbicides (e.g., ethametsulfuron) share sulfonamide functionality but are structurally distinct, emphasizing the scaffold diversity required for targeting specific biological pathways .
Key Research Findings and Comparative Data
Biological Activity
3-[(Furan-2-yl)methanesulfonyl]-N-(thiophen-2-yl)azetidine-1-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of 383.4 g/mol. The compound features a unique combination of aromatic and heterocyclic structures, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 383.4 g/mol |
| Melting Point | Not available |
| Density | Not available |
Mechanisms of Biological Activity
Research indicates that compounds with similar structural motifs often exhibit various biological activities, including:
- Antimicrobial Activity : Compounds containing azetidine rings have been reported to possess antimicrobial properties against a range of pathogens. For instance, studies have shown that azetidinone derivatives can inhibit bacterial growth and enhance the efficacy of existing antibiotics .
- Anticancer Effects : Several azetidine derivatives have demonstrated significant antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) and HT-29 (colon cancer). The mechanism often involves the induction of apoptosis and cell cycle arrest .
- Antioxidant Properties : The presence of furan and thiophene moieties may contribute to the antioxidant capacity of the compound, providing protection against oxidative stress in cells .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of various azetidine derivatives, 3-[(furan-2-yl)methanesulfonyl]-N-(thiophen-2-yl)azetidine exhibited significant inhibition against gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development .
Case Study 2: Anticancer Activity
A series of experiments evaluated the anticancer effects of azetidine derivatives on human breast cancer cell lines. The results indicated that compounds structurally related to 3-[(furan-2-yl)methanesulfonyl]-N-(thiophen-2-yl)azetidine induced apoptosis at nanomolar concentrations, highlighting their potential for cancer therapy .
Comparative Analysis with Similar Compounds
To better understand the biological activity of 3-[(furan-2-yl)methanesulfonyl]-N-(thiophen-2-yl)azetidine, a comparison with structurally similar compounds was conducted:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
